Methyl (5-bromo-1,3-thiazol-2-yl)carbamate
Overview
Description
Methyl (5-bromo-1,3-thiazol-2-yl)carbamate: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a carbamate group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-bromo-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 5-position. This is followed by the reaction with methyl chloroformate to form the carbamate group. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl (5-bromo-1,3-thiazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding amines.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for chemical reactions .
Biology:
- Investigated for its antimicrobial properties against a range of bacterial and fungal species.
- Studied for its potential as an enzyme inhibitor in various biochemical pathways .
Medicine:
- Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
- Evaluated for its anti-inflammatory and analgesic properties .
Industry:
- Used in the development of new materials with specific properties, such as conductivity or fluorescence.
- Employed in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl (5-bromo-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl (5-chloro-1,3-thiazol-2-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Methyl (5-iodo-1,3-thiazol-2-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
Comparison:
Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the reactivity of the compound. Bromine is more reactive than chlorine and fluorine but less reactive than iodine.
Biological Activity: The biological activity of these compounds can vary significantly depending on the halogen atom present. For example, the bromine derivative may have different antimicrobial or anticancer properties compared to the chlorine or fluorine derivatives.
Physical Properties: The physical properties, such as melting point and solubility, can also differ based on the halogen atom.
Conclusion
Methyl (5-bromo-1,3-thiazol-2-yl)carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. The compound’s potential as an antimicrobial, anticancer, and anti-inflammatory agent highlights its importance in scientific research and its potential for future therapeutic applications.
Properties
IUPAC Name |
methyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBSSZSXXMLKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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